Technical Guide: 2-Bromo-6-(chloromethyl)-3-fluoropyridine (CAS 1227584-96-4)
Technical Guide: 2-Bromo-6-(chloromethyl)-3-fluoropyridine (CAS 1227584-96-4)
[1][2]
Executive Summary
2-Bromo-6-(chloromethyl)-3-fluoropyridine (CAS 1227584-96-4) is a high-value heterocyclic intermediate critical to the structural optimization of small molecule kinase inhibitors and agrochemicals.[1] Its trisubstituted pyridine core offers orthogonal reactivity profiles: a labile chloromethyl electrophile for linker attachment, a bromine handle for cross-coupling, and a fluorine atom for modulating pKa and metabolic stability.[1] This guide details its chemical profile, validated synthetic routes, and handling protocols for medicinal chemistry applications.[1]
Chemical Profile & Identification
This compound acts as a "linchpin" scaffold, enabling the convergent synthesis of complex heterocycles.[1]
Physicochemical Properties
| Property | Data |
| CAS Number | 1227584-96-4 |
| IUPAC Name | 2-Bromo-6-(chloromethyl)-3-fluoropyridine |
| Molecular Formula | C₆H₄BrClFN |
| Molecular Weight | 224.46 g/mol |
| Appearance | Off-white to pale yellow solid (low melting) or oil |
| Solubility | Soluble in DCM, THF, EtOAc; sparingly soluble in water |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |
Structural Analysis[2]
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Position 2 (Br): High reactivity for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
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Position 3 (F): Modulates the basicity of the pyridine nitrogen (inductive withdrawal), improving metabolic half-life by blocking oxidative metabolism at this position.[1]
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Position 6 (CH₂Cl): A primary alkyl chloride acting as a versatile electrophile for S_N2 reactions with amines, thiols, or alkoxides.[1]
Synthetic Methodology
The synthesis of CAS 1227584-96-4 requires precise regiocontrol to distinguish between the two halogenated positions on the pyridine ring.[1] The most robust industrial route utilizes selective metal-halogen exchange .[1]
Retrosynthetic Logic
The synthesis typically proceeds from 2,6-dibromo-3-fluoropyridine .[1] The steric and electronic influence of the C3-Fluorine atom directs lithiation/magnesiation preferentially to the C6 position, allowing for selective functionalization.[1]
Validated Synthetic Protocol
Step 1: Regioselective Formylation
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Reagents: 2,6-Dibromo-3-fluoropyridine, i-PrMgCl[1]·LiCl (Turbo Grignard), DMF.[1]
-
Conditions: THF, -40°C to 0°C.[1]
-
Mechanism: The magnesium selectively inserts at C6 due to the directing effect of the ring nitrogen and the steric hindrance at C2 caused by the adjacent fluorine.[1]
-
Protocol:
-
Dissolve 2,6-dibromo-3-fluoropyridine in anhydrous THF under Argon.
-
Cool to -40°C. Add i-PrMgCl·LiCl (1.1 equiv) dropwise.[1]
-
Stir for 30 min to form the pyridyl-magnesium species.
-
Quench with anhydrous DMF (2.0 equiv). Warm to RT.
-
Workup with aq.[1] NH₄Cl to yield 6-bromo-5-fluoropicolinaldehyde .[1]
-
Step 2: Reduction
-
Reagents: NaBH₄, MeOH.[1]
-
Protocol: Treat the aldehyde with NaBH₄ (0.5 equiv) in methanol at 0°C. Quench with water to isolate (6-bromo-5-fluoropyridin-2-yl)methanol .
Step 3: Chlorination
-
Reagents: SOCl₂ (Thionyl Chloride) or Cyanuric Chloride/DMF.[1][2]
-
Conditions: DCM, 0°C to RT.
-
Protocol:
Synthesis Pathway Diagram[2]
Figure 1: Regioselective synthesis workflow targeting the C6 position via steric/electronic control.
Reactivity & Applications in Drug Discovery
This scaffold is designed for Fragment-Based Drug Discovery (FBDD) . Its orthogonality allows chemists to sequentially build complexity.[3][1]
Functionalization Logic
-
First Transformation (S_N2): The chloromethyl group is the most reactive electrophile.[1] It is typically displaced first by amines or thiols to attach a linker or a solubilizing tail.[1]
-
Second Transformation (Cross-Coupling): The C2-Bromine is reserved for attaching the core pharmacophore (e.g., an aryl or heteroaryl ring) via Suzuki or Stille coupling.[1]
-
Third Transformation (S_NAr - Rare): The C3-Fluorine is generally stable but can undergo nucleophilic aromatic substitution under forcing conditions if the ring is activated by electron-withdrawing groups.[1]
Reactivity Map[2]
Figure 2: Chemo-selective reactivity profile illustrating the orthogonal functionalization strategy.
Safety & Handling (MSDS Highlights)
Warning: This compound is an alkylating agent and a halogenated pyridine.[1] Strict safety adherence is mandatory.[1][4][5]
-
Hazards:
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1] Handle exclusively in a fume hood.
-
Decontamination: Quench spills with dilute aqueous ammonia or NaOH to hydrolyze the chloromethyl group before disposal.[1]
References
-
BenchChem. 2-Bromo-6-(chloromethyl)-3-fluoropyridine Product Description & Applications. Retrieved from [1]
-
MDPI Molecules. Facile Synthesis and Characterization of Bromine-Substituted (Chloromethyl)Pyridine Precursors. (Discusses analogous Turbo Grignard routes).[1][2] Retrieved from [1]
-
PubChem. 2-Bromo-6-fluoropyridine Compound Summary (Structural Analog Data). Retrieved from [1]
-
Fisher Scientific. Safety Data Sheet for Halogenated Pyridines. Retrieved from [1]
Sources
- 1. 2-Bromo-6-fluoropyridine | C5H3BrFN | CID 639438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2-Bromo-6-(chloromethyl)-3-fluoropyridine|CAS 1227584-96-4 [benchchem.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
